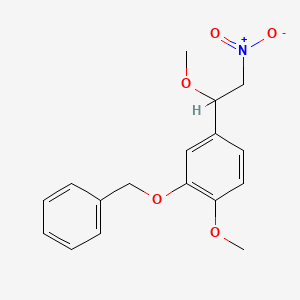

2-Benzyloxy-1-methoxy-4-(1-methoxy-2-nitroethyl)benzene

描述

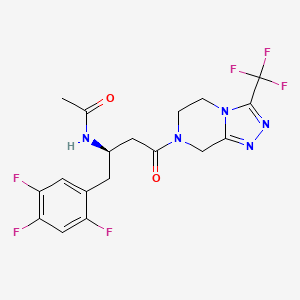

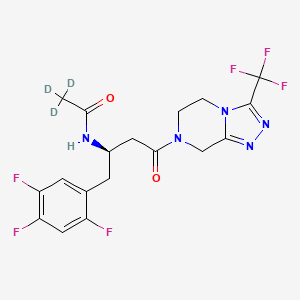

2-Benzyloxy-1-methoxy-4-(1-methoxy-2-nitroethyl)benzene, also known as 1-Methoxy-1-(3-benzyloxy-4-methoxyphenyl)-2-nitroethane, is a chemical compound with the molecular formula C17H19NO5 . It has a molecular weight of 317.34 . This compound is a Papaverine intermediate .

Molecular Structure Analysis

The molecular structure of 2-Benzyloxy-1-methoxy-4-(1-methoxy-2-nitroethyl)benzene consists of a benzene ring substituted with benzyloxy, methoxy, and nitroethyl groups . The exact 3D structure may require computational chemistry techniques for accurate determination.Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . Its exact physical and chemical properties such as melting point, boiling point, solubility, and stability might depend on factors like purity and storage conditions.科学研究应用

Luminescent Properties in Lanthanide Coordination Compounds

A study by Sivakumar et al. (2010) explored the use of 4-benzyloxy benzoic acid derivatives, including 3-methoxy-4-benzyloxy benzoic acid, in synthesizing lanthanide coordination compounds. These compounds were evaluated for their photophysical properties, noting that electron-releasing substituents like -OMe improve the photoluminescence of Tb(3+) complexes, while electron-withdrawing groups like -NO(2) reduce the overall sensitization efficiency due to energy dissipation through pi*-n transitions (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Structural Analysis and Hyperconjugation

White and Blanc (2014) investigated the structures of compounds including 1-methoxy-4-[(phenylselanyl)methyl]benzene. They observed that these structures adopt conformations allowing for σ(C-Se)-π hyperconjugation. The study found no significant differences in H2C-Se or H2C-C(ar) bond lengths, suggesting that the effects of σ(C-Se)-π hyperconjugation were not strong enough to alter structural parameters (White & Blanc, 2014).

Nucleophilic Aromatic Substitution in Synthesis

Hattori et al. (2002) utilized 1-methoxy-2-nitronaphthalene in the synthesis of 2-nitro-1,1'-binaphthyls through nucleophilic aromatic substitution. This process provided a straightforward method to produce binaphthyls with high yields and potential for inducing axial chirality (Hattori, Takeda, Yamabe, & Miyano, 2002).

Synthesis of Functionalized Aromatic Compounds

Nakamura et al. (2003) described a method for synthesizing 4H-1,2-benzoxazine derivatives using compounds like methyl 2-nitro-3-phenylpropionate. This methodology allowed for the synthesis of benzoxazines with various electron-withdrawing substituents, highlighting their potential as intermediates for oxygen-functionalized aromatic compounds (Nakamura, Uchiyama, & Ohwada, 2003).

Anticancer and Antiangiogenic Activity of Derivatives

Romagnoli et al. (2015) evaluated a series of compounds, including those with a 2-methoxy/ethoxycarbonyl group combined with methoxy groups on a benzofuran skeleton, for their anticancer and antiangiogenic activities. Compounds like 2-methoxycarbonyl-3-(3',4',5'-trimethoxyanilino)-6-methoxybenzo[b]furan showed nanomolar concentrations in inhibiting cancer cell growth, indicating potent in vitro and in vivo anticancer properties (Romagnoli, Baraldi, Salvador, Prencipe, Lopez-Cara, Ortega, Brancale, Hamel, Castagliuolo, Mitola, Ronca, Bortolozzi, Porcù, Basso, & Viola, 2015).

属性

IUPAC Name |

1-methoxy-4-(1-methoxy-2-nitroethyl)-2-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO5/c1-21-15-9-8-14(17(22-2)11-18(19)20)10-16(15)23-12-13-6-4-3-5-7-13/h3-10,17H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHENNGKCCKIURS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(C[N+](=O)[O-])OC)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70700722 | |

| Record name | 2-(Benzyloxy)-1-methoxy-4-(1-methoxy-2-nitroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyloxy-1-methoxy-4-(1-methoxy-2-nitroethyl)benzene | |

CAS RN |

29973-92-0 | |

| Record name | 1-Methoxy-4-(1-methoxy-2-nitroethyl)-2-(phenylmethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29973-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Benzyloxy)-1-methoxy-4-(1-methoxy-2-nitroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5](/img/structure/B587993.png)